3-(2-Phenylethenyl)cyclohexan-1-one
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Overview
Description
3-(2-Phenylethenyl)cyclohexan-1-one is an organic compound with the molecular formula C14H16O It is a derivative of cyclohexanone, featuring a phenylethenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylacetylene in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and may involve the use of palladium or rhodium catalysts to facilitate the formation of the desired product .
Industrial Production Methods: This process can be optimized using various oxidizing agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethenyl)cyclohexan-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Phenylethenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development.
Industry: It is utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The phenylethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, it may act as a substrate for enzymes involved in oxidation-reduction processes, thereby affecting cellular metabolism .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure.
Cyclohexenone: An enone with a double bond in the cyclohexane ring.
Phenylcyclohexanone: A compound with a phenyl group directly attached to the cyclohexane ring
Uniqueness: 3-(2-Phenylethenyl)cyclohexan-1-one is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
86921-84-8 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(2-phenylethenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10,13H,4,7-8,11H2 |
InChI Key |
RZPGPHOPONHPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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